molecular formula C18H24N2O3S B2646480 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide CAS No. 953230-74-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2646480
CAS No.: 953230-74-5
M. Wt: 348.46
InChI Key: ITCREQFVKKNBQW-UHFFFAOYSA-N
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Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a piperidine-based sulfonamide derivative characterized by a furan-2-ylmethyl substituent on the piperidine nitrogen and a 3-methylbenzenesulfonamide group attached via a methylene linker to the piperidine’s 4-position. The compound’s synthetic route likely involves nucleophilic substitution or coupling reactions to attach the furan and sulfonamide groups to the piperidine scaffold, similar to methods described for related compounds .

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-15-4-2-6-18(12-15)24(21,22)19-13-16-7-9-20(10-8-16)14-17-5-3-11-23-17/h2-6,11-12,16,19H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCREQFVKKNBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common method involves the initial formation of the piperidine ring, followed by the introduction of the furan ring and the benzenesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the furan and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield amines.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can also play a role in binding to specific proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperidine derivatives with sulfonamide or carboxamide functionalities. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Structural Features Pharmacological Activity/Notes Key Data
N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide Furan-2-ylmethyl, 3-methylbenzenesulfonamide, piperidine core Not explicitly stated; structural similarity suggests CNS or enzyme-targeting potential Molecular weight inferred ~350–400 g/mol (based on analogues)
2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(trifluoromethyl)benzene sulfonamide (13p) Chloro, fluoro, trifluoromethyl substituents; 3-fluorobenzoyl-piperidine Herbicidal activity; evaluated for ureidopyrimidine-based inhibition Synthesized via Pd-catalyzed coupling; LC-MS confirmed purity >95%
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide Phenethyl-piperidine, furan-2-carboxamide Structural analogue of fentanyl derivatives; potential opioid receptor interaction Listed in CAS registry; part of forensic monitoring
4'-Methyl acetyl fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide) 4-methylphenethyl, acetamide, piperidine Synthetic opioid; regulated due to abuse potential Classified as a controlled substance analog
Goxalapladib (CAS-412950-27-7) Naphthyridine, trifluoromethyl biphenyl, methoxyethyl-piperidine Atherosclerosis treatment; inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2) Molecular weight 718.80 g/mol; Phase III clinical trials

Key Comparisons

Bioactivity Profile :

  • The target compound lacks explicit pharmacological data, unlike 13p (herbicidal) or goxalapladib (atherosclerosis) . Its furan and sulfonamide groups may confer distinct binding properties compared to carboxamide-based fentanyl analogues (e.g., 4'-methyl acetyl fentanyl ) .

The furan-2-ylmethyl substituent distinguishes it from phenethyl or benzoyl groups in herbicidal or opioid analogues, possibly reducing lipophilicity compared to 13p or fentanyl derivatives .

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for 13p , which uses Pd-catalyzed cross-coupling, but differs from fentanyl derivatives that rely on reductive amination .

Research Findings and Implications

  • Herbicidal vs. Central Nervous System (CNS) Activity: Sulfonamide derivatives like 13p target plant enzymes, whereas piperidine-carboxamides (e.g., fentanyl analogues) interact with opioid receptors. The furan moiety in the target compound may redirect bioactivity toward non-CNS targets, such as microbial or inflammatory pathways .
  • Thermodynamic Stability : The absence of halogen substituents (cf. 13p ’s chloro/fluoro groups) may lower melting points compared to halogenated analogues, impacting formulation stability .

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies highlighting its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C20H28N2O4SC_{20}H_{28}N_{2}O_{4}S with a molecular weight of approximately 392.5 g/mol. It features a furan ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Structural Formula

N 1 furan 2 ylmethyl piperidin 4 yl methyl 3 methylbenzenesulfonamide\text{N 1 furan 2 ylmethyl piperidin 4 yl methyl 3 methylbenzenesulfonamide}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known for its antibacterial properties, while the piperidine and furan moieties may influence neuropharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides have been widely studied for their effectiveness against various bacterial strains.

Anticancer Potential

Recent studies have suggested that derivatives of piperidine and furan can inhibit cancer cell proliferation. A study on furan-containing compounds demonstrated their ability to induce apoptosis in cancer cell lines, potentially via the mitochondrial pathway.

Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of similar sulfonamide compounds. The results indicated that these compounds effectively inhibited bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis.

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of furan-containing piperidine derivatives, researchers found that these compounds exhibited cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was linked to the induction of oxidative stress leading to cell death.

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